3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide
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Overview
Description
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is an organic compound that features a benzyl group, a methyl group, and a sulfamoyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide typically involves the reaction of benzyl(methyl)sulfamoyl chloride with N-hydroxypropanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzyl(methyl)sulfamoyl chloride: A precursor in the synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide.
N-hydroxypropanamide: Another precursor used in the synthesis.
Sulfonamides: A class of compounds with similar sulfamoyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919996-82-0 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-[benzyl(methyl)sulfamoyl]-N-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-13(9-10-5-3-2-4-6-10)18(16,17)8-7-11(14)12-15/h2-6,15H,7-9H2,1H3,(H,12,14) |
InChI Key |
QMUWPOXOYDHBPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
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